Pramipexole 2HCl Monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pramipexole 2HCl Monohydrate is synthesized through a multi-step chemical processThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then crystallizing it as a monohydrate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes rigorous purification steps to ensure the high purity and quality of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Pramipexole 2HCl Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Pramipexole can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: Pramipexole can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pramipexole derivatives and metabolites, which are often studied for their pharmacological properties .
Scientific Research Applications
Pramipexole 2HCl Monohydrate has a wide range of scientific research applications:
Mechanism of Action
Pramipexole 2HCl Monohydrate exerts its effects by stimulating dopamine receptors in the brain, specifically the D2, D3, and D4 receptors. This stimulation helps to alleviate the symptoms of Parkinson’s disease and Restless Legs Syndrome by compensating for the reduced dopamine levels in these conditions . The exact molecular pathways involved include the activation of dopamine signaling pathways, which leads to improved motor function and reduced sensory disturbances .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Pramipexole 2HCl Monohydrate is unique due to its high affinity for D3 receptors, which is thought to contribute to its efficacy in treating both motor and non-motor symptoms of Parkinson’s disease. Additionally, its neuroprotective properties and favorable pharmacokinetic profile make it a valuable therapeutic agent .
Properties
IUPAC Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQOOKHDZVJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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